6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropylmethyl group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with a pyrimidine derivative, followed by carboxylation at the 4-position. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 6-Chloro-4-pyrimidinecarboxylic acid
- 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
- 6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid
Comparison: Compared to these similar compounds, 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the cyclopropylmethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-(cyclopropylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2,(H,12,13) |
InChI Key |
JGEVNMINLQCBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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